Cas no 955226-89-8 (2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide)
955226-89-8 structure
Product Name:2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide
CAS-Nr.:955226-89-8
MF:C21H24N2O2
MW:336.427465438843
CID:5923784
PubChem ID:16919049
Update Time:2025-06-22
2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzeneacetamide, 3-methyl-N-[[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]methyl]-
- F2370-0868
- AKOS024643655
- 955226-89-8
- N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(m-tolyl)acetamide
- 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide
- 2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide
-
- Inchi: 1S/C21H24N2O2/c1-15-6-8-19(9-7-15)23-14-18(12-21(23)25)13-22-20(24)11-17-5-3-4-16(2)10-17/h3-10,18H,11-14H2,1-2H3,(H,22,24)
- InChI-Schlüssel: JUKJELJBLKYKJC-UHFFFAOYSA-N
- Lächelt: C1(CC(NCC2CC(=O)N(C3=CC=C(C)C=C3)C2)=O)=CC=CC(C)=C1
Berechnete Eigenschaften
- Genaue Masse: 336.183778013g/mol
- Monoisotopenmasse: 336.183778013g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 5
- Komplexität: 471
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topologische Polaroberfläche: 49.4Ų
Experimentelle Eigenschaften
- Dichte: 1.145±0.06 g/cm3(Predicted)
- Siedepunkt: 639.8±48.0 °C(Predicted)
- pka: 15.48±0.46(Predicted)
2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2370-0868-2μmol |
2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide |
955226-89-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2370-0868-5μmol |
2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide |
955226-89-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2370-0868-10μmol |
2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide |
955226-89-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2370-0868-20μmol |
2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide |
955226-89-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2370-0868-1mg |
2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide |
955226-89-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2370-0868-2mg |
2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide |
955226-89-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2370-0868-3mg |
2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide |
955226-89-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2370-0868-4mg |
2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide |
955226-89-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2370-0868-5mg |
2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide |
955226-89-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2370-0868-10mg |
2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide |
955226-89-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide Verwandte Literatur
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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